molecular formula C16H6O7 B157706 4,4'-Oxydiphthalic anhydride CAS No. 1823-59-2

4,4'-Oxydiphthalic anhydride

Cat. No.: B157706
CAS No.: 1823-59-2
M. Wt: 310.21 g/mol
InChI Key: QQGYZOYWNCKGEK-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 4,4’-Oxydiphthalic anhydride is the synthesis of polyimides . Polyimides are a type of polymer that exhibits excellent thermal stability, making them ideal for use in a variety of high-performance applications .

Mode of Action

4,4’-Oxydiphthalic anhydride interacts with its targets through a chemical reaction that leads to the formation of polyimides . This process involves the reaction of the anhydride groups in the compound with appropriate diamines to form polyimides .

Biochemical Pathways

The biochemical pathway involved in the action of 4,4’-Oxydiphthalic anhydride is the polymerization process that leads to the formation of polyimides . The resulting polyimides can then be used in various applications, including as separators in supercapacitors .

Pharmacokinetics

It’s important to note that the compound exhibits good solubility in organic solvents .

Result of Action

The result of the action of 4,4’-Oxydiphthalic anhydride is the formation of polyimides with high thermal resistance and specific capacitance . These polyimides can be used in a variety of applications, including as separators in supercapacitors .

Action Environment

The action of 4,4’-Oxydiphthalic anhydride can be influenced by various environmental factors. For instance, the reaction conditions, such as temperature and solvent, can affect the efficiency of polyimide synthesis . Furthermore, the stability of the resulting polyimides can be influenced by environmental conditions such as temperature and humidity .

Properties

IUPAC Name

5-[(1,3-dioxo-2-benzofuran-5-yl)oxy]-2-benzofuran-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H6O7/c17-13-9-3-1-7(5-11(9)15(19)22-13)21-8-2-4-10-12(6-8)16(20)23-14(10)18/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQGYZOYWNCKGEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC3=CC4=C(C=C3)C(=O)OC4=O)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H6O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1044859
Record name 5,5'-Oxybis(2-benzofuran-1,3-dione)
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Molecular Weight

310.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823-59-2
Record name 4,4′-Oxydiphthalic anhydride
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Record name 4,4'-Oxydiphthalic anhydride
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Record name 1,3-Isobenzofurandione, 5,5'-oxybis-
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Record name 5,5'-Oxybis(2-benzofuran-1,3-dione)
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Record name 4,4'-oxydiphthalic anhydride
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Record name 4,4'-Oxydiphthalic anhydride
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Record name 4,4'-OXYDIPHTHALIC ANHYDRIDE
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Synthesis routes and methods

Procedure details

4-Chlorophthalic anhydride (30 g, 160 mmol), and nitrobenzene (Aldrich, 30 g, containing 500 ppm water) were heated to reflux. Dry potassium carbonate (1.32 g, 9.6 mmol) was added and the mixture heated for 30 minutes. Tetraphenyl phosphonium bromide (0.36 g, 0.9 mmol) and 4-chlorobenzoic acid (0.06 g, 0.4 mmol) were added followed by addition of potassium carbonate (11.4 g, 82.2 mmol). The reaction was heated for about 9 hours and then was diluted with nitrobenzene (30 g) and filtered. The 4,4'-oxydiphthalic anhydride was allowed to crystallize, was washed with solvent, and dried in an air circulating oven at 120° C. to give crude 4,4'-oxydiphthalic anhydride, 10.0 g.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
1.32 g
Type
reactant
Reaction Step Two
Quantity
11.4 g
Type
reactant
Reaction Step Three
Quantity
30 g
Type
reactant
Reaction Step Four
Quantity
0.06 g
Type
reactant
Reaction Step Five
Quantity
0.36 g
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the dianhydride structure influence the properties of semi-aromatic polyimides containing a biobased fatty diamine?

A2: Research indicates that the dianhydride's structure significantly affects the thermal, mechanical, and optical properties of the resulting polyimide. For instance, using a rigid dianhydride like 3,3′,4,4′-biphenyltetracarboxylic dianhydride (BPDA) with a fatty dimer diamine resulted in a semi-crystalline morphology with restricted segmental relaxation. In contrast, flexible and bulky dianhydrides like 4,4'-(4,4'isopropylidenediphenoxy) bis-(phthalic anhydride) (BPADA) and ODPA yielded fully amorphous polyimides. Furthermore, the electronic properties of the dianhydride impacted the formation of intermolecular charge transfer complexes, influencing the polyimide's properties [].

Q2: How does the addition of a catalyst during low-temperature curing affect the properties of ODPA-based polyimide films?

A3: While catalysts like 1,4-diazabicyclo [2.2.2]octane (DABCO) allow for low-temperature curing of ODPA-based polyimide films, they can also affect the film properties. Specifically, using a catalyst reduced the mean intermolecular distance, leading to improved optical properties but a decrease in thermal properties. This highlights the trade-off between processing conditions and material properties when using catalysts [].

Q3: Can ODPA be used to create thermoplastic polyimides?

A4: Yes, ODPA plays a crucial role in synthesizing thermoplastic polyimides. For instance, combining ODPA with 3,4,3',4'-biphenyltetracarboxylic dianhydride and 3,4'-oxydianiline yields thermoplastic copolyimides soluble in common amide solvents, allowing for solution processing and a wider range of applications [].

Q4: How does the incorporation of silane groups affect the properties of ODPA-based poly(urethane-imide)s?

A5: Incorporating silane groups, for example, by using silane coupling agent KH-550 during synthesis, significantly improves the water resistance of ODPA-based poly(urethane-imide)s []. This modification enhances the material's suitability for applications requiring exposure to humid environments.

Q5: What is the molecular formula and weight of 4,4'-Oxydiphthalic anhydride (ODPA)?

A5: The molecular formula of ODPA is C16H8O7. It has a molecular weight of 312.23 g/mol.

Q6: What spectroscopic techniques are commonly used to characterize ODPA and its derivatives?

A7: Researchers often utilize Fourier Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy to characterize ODPA-derived polymers. FTIR helps identify characteristic functional groups, such as the imide group formation through its distinct absorption bands [, , , , , ]. NMR, particularly 1H NMR and 13C NMR, provides detailed information about the polymer's structure, including the degree of imidization and the presence of different structural units [, , ].

Q7: What are some of the applications of ODPA-based polyimides?

A7: ODPA-based polyimides find use in diverse applications, including:

  • Flexible display substrates: Their high heat resistance, low coefficient of thermal expansion (CTE), and excellent mechanical properties make them suitable for flexible display substrates in OLED devices [].
  • Adhesives: ODPA-based polyimides, especially those with tailored thermoplastic properties, are used as adhesives in electronic packaging and other high-performance applications [, , ].
  • Gas separation membranes: The ability to fine-tune the gas transport properties of ODPA-based polyimides makes them promising candidates for gas separation membranes [].
  • Coatings: ODPA-based polyimides can be formulated into coatings with excellent thermal stability, chemical resistance, and mechanical properties, suitable for applications requiring high-performance materials [].
  • Insulation materials: The high thermal stability and good dielectric properties of ODPA-based polyimides make them suitable for use as insulation materials in various electrical and electronic applications [].

Q8: Can ODPA-based polyimides be used in applications requiring high adhesion to copper?

A9: Yes, research indicates that by incorporating specific diamines with benzimidazole or siloxane structures and adjusting the ratio of ODPA to a more rigid dianhydride like 1,2,4,5-Benzenetetracarboxylic (PMDA), the adhesion between the resulting polyimide and copper can be significantly enhanced []. This makes them suitable for applications such as redistribution layers (RDL) in fan-out wafer-level packaging (FOWLP).

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